molecular formula C15H21NO9S2 B1236442 1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose

1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose

Cat. No. B1236442
M. Wt: 423.5 g/mol
InChI Key: CKIJIGYDFNXSET-OOMJLXHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gluconasturtiin is an aralkylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose attached to a 3-phenyl-N-(sulfooxy)propanimidoyl group at the anomeric sulfur. It is an aralkylglucosinolic acid and a member of benzenes. It is a conjugate acid of a gluconasturtiin(1-).

Scientific Research Applications

Enzyme Inhibition Studies

1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose and its derivatives are studied for their potential in enzyme inhibition. For instance, the synthesis of various 1-thio-D-glucopyranose derivatives, including sulfonic acids, sulfonate esters, and sulfonamides, suggests their potential use in studying enzyme inhibition, particularly in understanding enzyme structure, mechanism, and function (Knapp et al., 2006).

Glycosylation Research

Research into glycosylation processes has also employed derivatives of 1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose. For example, studies on the stereoselective, Lewis acid-catalyzed glycosylation of alcohols using glucose 1,2-cyclic sulfites demonstrate the compound's relevance in the field of carbohydrate chemistry (Sanders & Kiessling, 1994).

Synthesis of Novel Compounds

The compound and its derivatives are also used in synthesizing novel compounds. This includes the synthesis of sulfur-linked analogues of carbohydrates, which are of interest due to their potential biological activities (Contour-Galcéra et al., 1996).

Polymerization and Chemical Reactions

There is research into the polymerization of sugar-based cyclic sulfites, using 1,2-O-Sulfinyl glucopyranose, a derivative, to synthesize polysaccharide derivatives (Shetty et al., 2016). Additionally, studies on the selective N-sulfation of glucosamine derivatives using phenyl chlorosulfate in non-aqueous solvents further highlight the compound's application in chemical synthesis (Kerns & Linhardt, 1996).

properties

Product Name

1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose

Molecular Formula

C15H21NO9S2

Molecular Weight

423.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-3-phenyl-N-sulfooxypropanimidothioate

InChI

InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/b16-11-/t10-,12-,13+,14-,15+/m1/s1

InChI Key

CKIJIGYDFNXSET-OOMJLXHVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C(=N/OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O

synonyms

1-S-((1E)-3-Phenyl-N-(sulfooxy)propanimidoyl)-1-thio-beta-D-glucopyranose
2-phenylethyl glucosinolate
gluconasturtiin
phenethylglucosinolate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 2
1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 3
1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 4
1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 5
1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 6
1-S-[(1Z)-3-phenyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose

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